molecular formula C15H24N2O4S B2444735 N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide CAS No. 899967-37-4

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide

Cat. No.: B2444735
CAS No.: 899967-37-4
M. Wt: 328.43
InChI Key: HXYPCCIYMCKNBN-UHFFFAOYSA-N
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Description

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide is a versatile chemical compound with a unique structure that includes a sulfonamide group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with butyl(methyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide is unique due to its combination of a sulfonamide group with a methoxybenzamide structure. This combination provides distinct chemical properties and biological activities that are not commonly found in other compounds .

Properties

IUPAC Name

N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-4-5-11-17(2)22(19,20)12-10-16-15(18)13-6-8-14(21-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYPCCIYMCKNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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